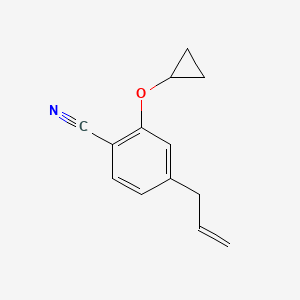
4-Allyl-2-cyclopropoxybenzonitrile
Descripción general
Descripción
4-Allyl-2-cyclopropoxybenzonitrile is an organic compound characterized by the presence of an allyl group, a cyclopropoxy group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-cyclopropoxybenzonitrile typically involves the reaction of 4-allylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanogen bromide to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Allyl-2-cyclopropoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Allyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl group but has a methoxy group instead of a cyclopropoxy group.
4-Allylbenzonitrile: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 4-Allyl-2-cyclopropoxybenzonitrile is unique due to the presence of both the cyclopropoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-3-10-4-5-11(9-14)13(8-10)15-12-6-7-12/h2,4-5,8,12H,1,3,6-7H2 |
Clave InChI |
LYUNGZXNGCZZKU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=C(C=C1)C#N)OC2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
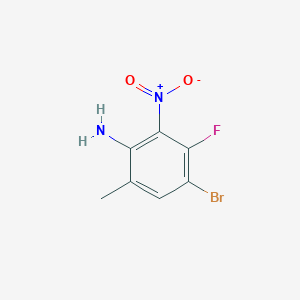
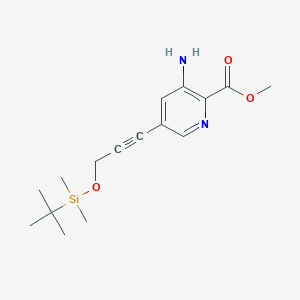


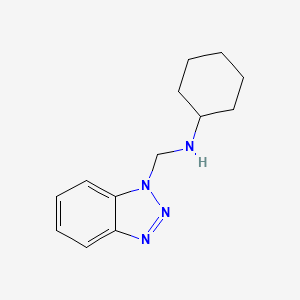

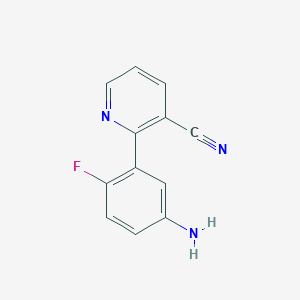

![2-Benzo[b]thiophen-7-yl-4-fluoro-phenol](/img/structure/B8412598.png)

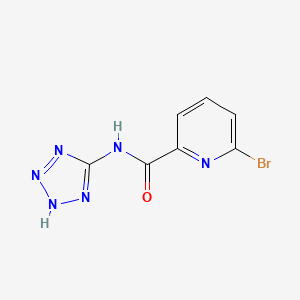


![Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate](/img/structure/B8412632.png)
